2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety linked to a 2,6-dimethylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-chlorophenyl)piperazine. This can be achieved by reacting 4-chloroaniline with piperazine in the presence of a suitable solvent and catalyst.
Acylation Reaction: The piperazine intermediate is then acylated with 2,6-dimethylphenylacetyl chloride to form the final product. This reaction is usually carried out in an inert atmosphere using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium azide, dimethylformamide as a solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various nucleophiles.
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another compound with a piperazine ring, used for its sedative and anxiolytic properties.
Uniqueness
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-4-3-5-16(2)20(15)22-19(25)14-23-10-12-24(13-11-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCGDPSOLHCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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